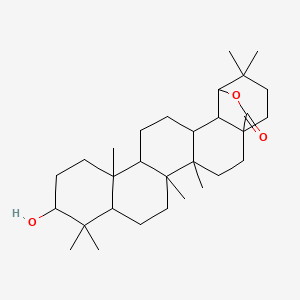

Oxyallobetulin

Description

Structure

2D Structure

Properties

CAS No. |

24035-70-9 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-23-one |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h18-23,31H,8-17H2,1-7H3 |

InChI Key |

BVJDDPRBYGBPKD-UHFFFAOYSA-N |

SMILES |

CC1(CCC23CCC4(C(C2C1OC3=O)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C |

Canonical SMILES |

CC1(CCC23CCC4(C(C2C1OC3=O)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C |

melting_point |

310 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Presence in Geological Samples

Oxyallobetulin and its related compounds are recognized as biomarkers, which are organic molecules whose structure can be traced to a specific biological origin. Their stability over geological time allows them to serve as indicators of past life and the diagenetic processes that have occurred.

Compounds related to this compound have been identified in geological samples, including petroleum. researchgate.net The presence of these allobetulane-related biomarkers in fossil fuels is significant for geochemical studies. researchgate.net Their formation is often the result of diagenetic transformations of biological precursors, such as betulinic acid, catalyzed by natural clay minerals like montmorillonite (B579905) over long periods. researchgate.net The transformation of these natural products within sediment provides insights into the thermal history and depositional environment of formations like brown coal and other petroleum source rocks.

Botanical Sources of this compound and Related Compounds

Triterpenes and triterpenoids, the class of compounds to which this compound belongs, are widely distributed throughout the plant kingdom. nih.govasianpubs.org They are biosynthetically derived from squalene (B77637) and contribute to the chemical diversity of many plant species. nih.gov

This compound has been specifically identified in several species of the genus Diospyros. asianpubs.orgknapsackfamily.com This genus, belonging to the Ebenaceae family, is known for producing a rich array of phytochemicals, including triterpenes. researchgate.netaijr.org

Table 1: Documented Botanical Sources of this compound

| Plant Species | Family |

|---|---|

| Diospyros montana | Ebenaceae |

| Diospyros morrisiana | Ebenaceae |

Diospyros montana Roxb., in particular, is a medicinally important plant distributed across various regions. researchgate.netbiotik.org Phytochemical analyses of this species have revealed the presence of numerous valuable compounds, including triterpenes, naphthoquinones, and flavonoids. researchgate.netaijr.org The isolation of this compound from this plant underscores its role as a significant natural source for this compound.

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from its natural matrices involves a multi-step process that begins with extraction to liberate the compound from the plant or geological material, followed by purification to isolate it from other co-extracted substances.

Solvent extraction is a primary method for obtaining triterpenoids from botanical sources. The choice of solvent is critical and is based on the polarity of the target compound. For triterpenes like betulinic acid, a precursor to this compound, solvents such as ethyl acetate (B1210297) and methanol (B129727) have been effectively used. asianpubs.org

Commonly employed solvent-based extraction techniques include:

Maceration: Soaking the plant material in a solvent for a period to allow the compounds to dissolve.

Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the sample material, which is particularly efficient for less soluble compounds. researchgate.net

Ultrasound-Assisted Extraction: The use of ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in shorter times. nih.gov

The crude extract obtained after the initial solvent extraction is typically a complex mixture of various phytochemicals, which then requires further purification. asianpubs.org

Chromatography is an essential technique for the separation and purification of individual compounds from a complex mixture. nih.gov Following initial extraction, the crude material is subjected to various chromatographic methods to isolate this compound.

Table 2: Chromatographic Techniques in Triterpenoid (B12794562) Isolation

| Technique | Principle | Application |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). | Used for the initial fractionation of crude extracts to separate compounds based on polarity. asianpubs.org |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography that offers superior resolution and speed. | Employed for the final purification of compounds to a high degree of purity and for analytical quantification. nih.gov |

| Immobilized Metal Affinity Chromatography (IMAC) | A type of affinity chromatography used for enriching specific types of molecules. | While primarily used for phosphopeptides, the principles of affinity can be adapted for other specific compound classes. nih.gov |

The process often involves an initial separation using column chromatography with a non-polar solvent, followed by recrystallization or further purification using more advanced techniques like HPLC to achieve a high-purity final product. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Allobetulin (B154736) |

| Betulin (B1666924) |

| Betulinic acid |

| Lupeol |

| Montmorillonite |

| This compound |

| Silica Gel |

Chemical Synthesis and Derivatization Strategies of Oxyallobetulin

Rearrangement Pathways from Lupane-Type Triterpenoids

The conversion of lupane-type triterpenoids into the oleanane (B1240867) skeleton of oxyallobetulin is a cornerstone of its synthesis. This transformation is driven by acid catalysis, which induces a fundamental change in the compound's core structure.

Acid-Catalyzed Rearrangement from Betulinic Acid and its Derivatives

This compound is synthesized from betulinic acid, a naturally occurring lupane-type pentacyclic triterpenoid (B12794562). rsc.orgresearchgate.net The reaction involves an acid-catalyzed intramolecular rearrangement. rsc.org However, the rearrangement of betulinic acid is noted to be slower compared to other analogous betulin (B1666924) derivatives and can result in the formation of significant amounts of side products. mdpi.com An alternative pathway involves the rearrangement of betulonic acid or its methyl ester, which yields a triterpenoid lactone that can then be reduced to 28-oxoallobetulin (this compound). mdpi.com

A more effective two-step method involves the initial rearrangement of 3-acetylated betulinic acid, which is then followed by hydrolysis to yield the final this compound product. mdpi.com

Application of Solid Acid Catalysts (e.g., Montmorillonite (B579905) Clays (B1170129), Sulfuric Acid on Silica)

The use of solid acid catalysts has proven highly effective and efficient for the synthesis of this compound and its derivatives. rsc.orgrsc.org These catalysts offer advantages such as cleaner reactions, simpler workups, and high yields. rsc.orgresearchgate.net A variety of solid acids have been successfully employed, including sulfuric acid on silica (B1680970), montmorillonite clays (both K10 and KSF), kaolinite, and bleaching clay. rsc.orgrsc.orgresearchgate.net

Specifically, montmorillonite K10 has been demonstrated to be a particularly effective catalyst for converting betulinic acid and its acetate (B1210297) derivative into this compound and this compound acetate, respectively, in good to excellent yields. rsc.orgresearchgate.net Another documented solid-supported catalyst is ferric chloride on silica gel (FeCl3/SiO2), which facilitates the rearrangement of 3-acetoxybetulinic acid. google.com The efficiency of these solid catalysts allows for reactions to be carried out in refluxing solvents like dichloromethane (B109758), often reaching completion within hours. researchgate.net

Table 1: Synthesis of this compound and its Acetate using Montmorillonite K10

This table summarizes the direct synthesis results from betulinic acid and its acetate derivative as catalyzed by Montmorillonite K10 clay.

| Starting Material | Product | Catalyst | Yield | Reference |

| Betulinic acid | This compound | Montmorillonite K10 | Good | rsc.org |

| Betulinic acid acetate | This compound acetate | Montmorillonite K10 | Excellent | rsc.orgresearchgate.net |

Wagner-Meerwein Rearrangements Driving Skeletal Transformations

The fundamental chemical process that enables the conversion of the lupane (B1675458) skeleton of betulinic acid to the oleanane skeleton of this compound is the Wagner-Meerwein rearrangement. researchgate.netresearchgate.netbibliotekanauki.pl This type of rearrangement is a classic carbocation-mediated reaction involving a 1,2-hydride or 1,2-alkyl shift, which results in a more stable molecular structure. bibliotekanauki.pl In the context of triterpenoids, acid catalysis initiates the formation of a carbocation, which then undergoes this skeletal transformation, leading from the five-membered E-ring characteristic of the lupane series to the six-membered E-ring of the oleanane series. bibliotekanauki.plresearchgate.net This specific lupane-oleanane transformation is a synthetically valuable reaction for producing not only this compound from betulinic acid but also allobetulin (B154736) from betulin. bibliotekanauki.plmdpi.com

Synthetic Methodologies for this compound and its Analogs

The methodologies for preparing this compound capitalize on the acid-catalyzed rearrangement pathways, allowing for both direct synthesis and the preparation of functionalized analogs.

Direct Synthesis Approaches

Direct synthesis of this compound can be achieved in a single step from betulinic acid. rsc.orgresearchgate.net Research by Li et al. demonstrated that using solid acid catalysts, particularly montmorillonite K10, in a refluxing solvent provides a facile and efficient method for this conversion. rsc.orgrsc.org This approach is notable for its high efficiency and clean reaction profile, yielding this compound in good yields without the need for complex multi-step procedures. rsc.orgrsc.org

Preparation of Acylated Derivatives (e.g., this compound Acetate)

Acylated derivatives of this compound, such as this compound acetate, are readily prepared using similar synthetic strategies. This compound acetate can be synthesized with excellent yield directly from betulinic acid acetate, again utilizing montmorillonite K10 as the catalyst. rsc.orgresearchgate.net

Alternatively, a two-step approach is effective. mdpi.com This involves first performing the Wagner-Meerwein rearrangement on an acetylated precursor, 3-acetoxybetulinic acid, to form this compound acetate. mdpi.comgoogle.com The desired non-acylated this compound can then be obtained through a subsequent hydrolysis (saponification) step. mdpi.com

Table 2: List of Chemical Compounds

Strategies for Further Chemical Modification of the Allolupane Skeletonmdpi.comrsc.org

The allolupane skeleton, characteristic of this compound and its parent compound allobetulin, serves as a versatile scaffold for extensive chemical modifications. mdpi.combibliotekanauki.pl Derived from the readily available lupane triterpenoid, betulin, the allobetulin framework has been the subject of numerous synthetic transformations aimed at creating structural diversity. mdpi.comresearchgate.net These modifications, which include fusing new rings onto the skeleton and altering the existing ring structure, are crucial for exploring the chemical space of this triterpenoid class. mdpi.com Strategies for these transformations primarily focus on reactions involving the functional groups present on the allolupane core, such as the C3-hydroxyl group and the C2-methylene group adjacent to the C3-ketone in allobetulone. mdpi.com Skeletal modifications can lead to novel derivatives with unique conformations and properties. nih.gov

Fusion with Heterocyclic Ringsmdpi.comwikipedia.org

A significant strategy for derivatizing the allolupane skeleton involves the fusion of heterocyclic rings, a common method in medicinal chemistry to introduce new structural and electronic properties. mdpi.comenamine.net These reactions typically utilize allobetulone, the oxidized form of allobetulin, as the starting material. The ketone at C-3 and the adjacent C-2 methylene (B1212753) group provide reactive sites for condensation and cyclization reactions. mdpi.com

Several types of heterocyclic rings have been successfully fused to the A-ring of the allolupane skeleton:

Pyrazoles and Isoxazoles: Claisen condensation of allobetulone (the C-3 ketone derivative of allobetulin) with formate (B1220265) or oxalic esters yields 1,3-dicarbonyl derivatives. These intermediates readily react with hydrazine (B178648) or hydroxylamine (B1172632) to form fused pyrazole (B372694) or isoxazole (B147169) rings, respectively. mdpi.com When alkylhydrazines are used, a mixture of two isomeric pyrazoles can be formed. mdpi.com

Aminothiazoles: A Hantzsch-type synthesis, reacting α-bromoallobetulone with thiourea, leads to the formation of an aminothiazole ring fused to the A-ring of the triterpenoid. mdpi.com

Triazines: Starting from allobetulone, the ketone function on the A-ring can be used to synthesize 1,2,4-triazine-fused triterpenoids. researchgate.net

These reactions demonstrate the utility of the allolupane A-ring as a platform for building complex, fused heterocyclic systems.

| Starting Material | Reagents | Fused Heterocycle | Reference |

|---|---|---|---|

| Allobetulone (1,3-dicarbonyl derivative) | Hydrazine / Alkylhydrazines | Pyrazole | mdpi.com |

| Allobetulone (1,3-dicarbonyl derivative) | Hydroxylamine | Isoxazole | mdpi.com |

| α-Bromoallobetulone | Thiourea | Aminothiazole | mdpi.com |

| Allobetulone | Various (for triazine synthesis) | 1,2,4-Triazine | researchgate.net |

Ring Opening, Ring Contraction, and Ring Expansion Reactionsmdpi.com

Ring Opening: The defining 19β,28-epoxy bridge of the allolupane skeleton is susceptible to cleavage under specific conditions. For instance, treating allobetulin with sodium iodide and acetyl chloride in refluxing acetonitrile (B52724) results in the opening of this ether ring to yield an iodinated diacetate. mdpi.com This type of reaction fundamentally alters the pentacyclic structure, transforming it into a different class of triterpenoid. The opening of strained three-membered rings like epoxides is a well-established reaction class, often proceeding via nucleophilic attack under acidic or basic conditions. masterorganicchemistry.comresearchgate.netyoutube.com

Ring Contraction: Ring contraction reactions reduce the size of a carbocyclic ring, a synthetically valuable transformation for accessing strained or otherwise inaccessible structures. etsu.edu A common method for achieving this is the Favorskii rearrangement, which converts an α-halo cycloalkanone into a ring-contracted carboxylic acid derivative upon treatment with a base. youtube.comharvard.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate. youtube.com This methodology could theoretically be applied to an α-halogenated derivative of allobetulone to contract the A-ring from a six-membered to a five-membered ring. Another relevant method is the Wolff rearrangement of an α-diazoketone, which can also induce ring contraction. harvard.eduwikipedia.org

Ring Expansion: Conversely, ring expansion reactions increase the size of a ring within the molecular framework. wikipedia.org These transformations are often driven by the formation of a more stable carbocation or the relief of ring strain. libretexts.orgmasterorganicchemistry.com The Wagner-Meerwein rearrangement, a type of 1,2-shift occurring via a carbocation intermediate, is a classic example of a reaction that can lead to ring expansion. etsu.edulibretexts.org In fact, the very formation of allobetulin from betulin is a Wagner-Meerwein rearrangement, which modifies the E-ring of the original lupane skeleton. researchgate.net Further carbocation-induced rearrangements, such as pinacol-type reactions, can be employed to expand other rings within the allolupane system, offering a pathway to novel skeletal structures. wikipedia.orglibretexts.org

| Reaction Type | General Method | Potential Application to Allolupane Skeleton | Reference |

|---|---|---|---|

| Ring Opening | Ether cleavage | Cleavage of the 19β,28-epoxy bridge using NaI/acetyl chloride. | mdpi.com |

| Ring Contraction | Favorskii Rearrangement | Contraction of the A-ring from a derivative like α-haloallobetulone. | youtube.comharvard.edu |

| Ring Contraction | Wolff Rearrangement | Contraction of a ring via an α-diazoketone intermediate. | harvard.eduwikipedia.org |

| Ring Expansion | Wagner-Meerwein Rearrangement | Modification of the carbocyclic framework via carbocation intermediates. | etsu.edulibretexts.org |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules like oxyallobetulin. wiley.com It provides detailed information about the chemical environment of individual atoms, particularly carbon and hydrogen.

A representative, though generalized, table of expected ¹³C NMR chemical shifts for a compound with a similar polycyclic structure is provided below. The exact values for this compound would require experimental measurement.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Ketone/Aldehyde) | 190 - 220 |

| C=O (Acid/Ester) | 170 - 185 |

| C=C (Alkene) | 115 - 140 |

| C-O (Alcohol/Ether) | 50 - 80 |

| R₃CH | 25 - 35 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

This table is based on general chemical shift ranges and may not represent the exact values for this compound. libretexts.orgwisc.edu

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating and sometimes revising proposed chemical structures. nih.govwikipedia.org DFT calculations can predict the ¹³C NMR chemical shifts of a proposed structure with a high degree of accuracy. rsc.orgsciforum.netnih.gov By comparing the computationally predicted spectrum with the experimental spectrum, chemists can confirm the correctness of the assigned structure. nih.govacs.org This method is especially valuable for complex molecules like triterpenoids where subtle differences in stereochemistry can be difficult to distinguish by experimental data alone. nih.gov The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors, which are then converted to chemical shifts. youtube.comquantumatk.com The accuracy of these predictions depends on the chosen functional and basis set. nih.gov This integrated approach of experimental and computational NMR provides a robust method for structural elucidation. rsc.orgmdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com In the mass spectrometer, molecules are ionized, and the resulting molecular ions and their fragments are separated based on their mass-to-charge ratio (m/z). savemyexams.comgatech.edu This provides the exact molecular mass of this compound.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. slideshare.netwikipedia.org Energetically unstable molecular ions break apart in predictable ways, and the resulting fragment ions indicate the presence of specific substructures within the molecule. slideshare.net Analysis of these fragmentation pathways helps to piece together the connectivity of the atoms in this compound.

| Type of Information | Description |

| Molecular Ion Peak (M+) | Gives the molecular weight of the compound. |

| Fragmentation Pattern | Provides clues about the structure of the molecule. The fragmentation can occur through simple bond cleavages or rearrangement reactions. wikipedia.org |

| High-Resolution MS | Can determine the exact molecular formula. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. iitd.ac.inmasterorganicchemistry.com The technique is based on the principle that different types of chemical bonds vibrate at specific frequencies. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. iitd.ac.inmasterorganicchemistry.com

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. For instance, a broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, while strong absorptions in the 1000-1300 cm⁻¹ region would be characteristic of the C-O stretching vibrations of the ether linkage. masterorganicchemistry.comlibretexts.org The absence or presence of certain peaks can confirm or rule out specific structural features. libretexts.orgdergipark.org.tr

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkane) | 2850-3000 |

| C=O Stretch (if present) | 1650-1750 (strong, sharp) |

| C-O Stretch (Ether/Alcohol) | 1000-1300 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgyoutube.com The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the creation of a detailed three-dimensional electron density map of the molecule. nih.govyoutube.com

For a complex molecule like this compound with multiple chiral centers, X-ray crystallography can unambiguously establish the spatial orientation of all atoms and functional groups, which is crucial for understanding its biological activity. theses.cz While obtaining suitable crystals can be a challenge, a successful X-ray analysis provides an unparalleled level of structural detail. researchgate.netuconn.edu

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. americanpharmaceuticalreview.comresearchgate.net Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are used to separate the target compound from impurities or from a complex mixture of natural products. theses.czgsconlinepress.com The principle of chromatography involves the differential partitioning of components of a mixture between a stationary phase and a mobile phase. americanpharmaceuticalreview.com By selecting the appropriate stationary and mobile phases, highly efficient separations can be achieved. cytivalifesciences.com.cn The purity of the isolated this compound is then typically verified by analytical techniques like HPLC, ensuring that the sample used for spectroscopic analysis is a single, pure compound. gsconlinepress.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. hplc.eubitesizebio.com Its application is particularly relevant in the analysis of natural products, including complex triterpenoids like this compound. The method's high resolution and sensitivity make it indispensable for purity assessment during synthesis and for quantitative determination in various matrices. hplc.eu For compounds such as this compound, which are typically part of intricate mixtures derived from natural sources or synthetic reactions, HPLC provides the necessary efficiency to achieve separation from closely related structures. mdpi.comnih.gov

The most prevalent mode of HPLC for the analysis of triterpenoids is Reversed-Phase (RP-HPLC). mdpi.com This technique utilizes a non-polar stationary phase, commonly a silica (B1680970) support chemically modified with C18 (octadecyl) alkyl chains, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sepscience.comobrnutafaza.hr Triterpenoids, being moderately polar to non-polar, are well retained on these hydrophobic stationary phases. sepscience.com Elution is controlled by varying the proportion of the organic solvent in the mobile phase; increasing the organic content decreases the polarity of the mobile phase, leading to the elution of more hydrophobic compounds. sepscience.comobrnutafaza.hr

Detailed Research Findings

While specific, validated HPLC methods exclusively for this compound are not extensively detailed in published literature, the analysis of its structural precursors and isomers, such as betulin (B1666924) and allobetulin (B154736), as well as analogous triterpenoid (B12794562) lactones, provides a robust framework for its determination. Research confirms that HPLC is a suitable method for the qualitative and quantitative analysis of allobetulin and its derivatives. mdpi.comnih.gov

A common method for the analysis of betulin and related triterpenes involves RP-HPLC with a C18 column. mdpi.com Detection for these compounds, which lack a significant chromophore, is typically performed at low UV wavelengths, such as 210 nm, where the ester or lactone functional groups exhibit some absorbance. mdpi.comscielo.br A study focused on the simultaneous determination of betulin and betulinic acid from birch bark utilized a C18 column with an isocratic mobile phase of acetonitrile and water. mdpi.com These conditions are directly applicable for the analysis of this compound, which shares the same core triterpenoid skeleton.

Table 1: Typical HPLC Conditions for the Analysis of Betulin and Allobetulin mdpi.com

| Parameter | Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile : Water (86:14, v/v) |

| Elution Mode | Isocratic |

| Detection | UV Absorbance at 210 nm |

| Purpose | Qualitative and Quantitative Determination |

Further insight can be gained from a validated HPLC method developed for the simultaneous quantification of ursolic acid and the structurally related ursolic acid lactone. scielo.br This method demonstrates the high precision, accuracy, and sensitivity that can be achieved for triterpenoid lactones using RP-HPLC. scielo.br The study employed an isocratic system with a C18 column and a mobile phase of methanol and acidified water, which is a common approach to ensure sharp peaks for acidic or protic compounds. scielo.brpitt.edu The validation parameters from this study underscore the reliability of HPLC for quantifying this class of compounds.

Table 2: Validated Isocratic RP-HPLC Method for Ursolic Acid Lactone scielo.br

| Parameter | Value |

| Stationary Phase | RP-18 (4.6 × 250 mm, 5 µm) |

| Mobile Phase | Methanol : Water with TFA (pH 3.5) (88:12, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Linearity Range | 0.05-0.3 mg/mL (r = 0.998) |

| Limit of Detection (LOD) | 0.176 µg |

| Limit of Quantification (LOQ) | 0.587 µg |

| Recovery | 96.23% |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

The data presented for analogous compounds strongly suggest that a similar RP-HPLC method would be highly effective for the analysis of this compound. The optimal conditions would likely involve a C18 stationary phase, a mobile phase consisting of acetonitrile or methanol mixed with water, and UV detection around 210 nm. Such a method would be suitable for monitoring the purity of this compound following its synthesis and for its quantification in various preparations. nih.gov

Biosynthetic Pathways and Mechanistic Considerations of Natural Formation

Squalene (B77637) Cyclization in Triterpenoid (B12794562) Biosynthesis

The biosynthesis of all triterpenoids, a vast and structurally diverse class of natural products, originates from the linear C30 isoprenoid precursor, squalene. harvard.edu The initial and crucial step in this pathway is the cyclization of squalene, which sets the stage for the formation of the characteristic multi-ring systems. This process is catalyzed by a class of enzymes known as triterpene cyclases or, more commonly, oxidosqualene cyclases (OSCs). oup.comnih.gov

The pathway begins with the enzyme squalene epoxidase (SQE), which catalyzes the epoxidation of squalene to form (3S)-2,3-oxidosqualene (also known as squalene-2,3-oxide). oup.comnih.govresearchgate.net This reaction is a rate-limiting step and requires oxygen and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) cofactor. researchgate.net The introduction of the epoxide ring activates the molecule for the subsequent cyclization cascade. nih.gov

Once 2,3-oxidosqualene (B107256) is formed, it serves as the substrate for oxidosqualene cyclases. nih.gov These enzymes initiate a complex and stereospecific cascade of cyclization and rearrangement reactions. harvard.edursc.org The process starts with the protonation of the epoxide oxygen, leading to the formation of a transient carbocation. This cation then triggers a series of intramolecular additions across the double bonds of the folded squalene chain, resulting in the formation of various polycyclic skeletons. bibliotekanauki.pl The specific folding of the squalene precursor within the enzyme's active site dictates which of the more than 200 different triterpene skeletons is ultimately produced. rsc.org This remarkable enzymatic control allows for the generation of immense structural diversity from a single acyclic precursor. harvard.edursc.org

Enzymatic Transformations Leading to Oleanane (B1240867) Skeletons

Among the numerous triterpenoid skeletons, the pentacyclic oleanane framework is one of the most common. The formation of this specific skeleton is a key step in the biogenesis of precursors to oxyallobetulin. The biosynthesis of the oleanane scaffold begins with the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase called β-amyrin synthase (bAS). mdpi.com This enzyme directs the cyclization cascade to produce β-amyrin, the parent compound of the oleanane series. bibliotekanauki.plmdpi.com

Following the formation of the initial β-amyrin skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are responsible for the regio- and stereo-specific decoration of the triterpene scaffold with various functional groups, such as hydroxyl (-OH), carbonyl (=O), and carboxyl (-COOH) groups. nih.gov For instance, the CYP716 family of P450 enzymes is known to catalyze the sequential three-step oxidation at the C-28 position of β-amyrin to form oleanolic acid. nih.gov Other P450 families, like CYP93E, are responsible for hydroxylations at other positions, such as C-24. nih.gov These oxidative steps are crucial as they increase the chemical diversity and biological activity of the resulting triterpenoids. nih.gov Further modifications, including glycosylation by UDP-dependent glycosyltransferases (UGTs), can then occur to produce a wide array of saponins. nih.gov

While this compound itself possesses an oleanane-type skeleton, its direct precursor, betulinic acid, is a lupane-type triterpenoid. The formation of the oleanane skeleton of this compound occurs through a molecular rearrangement from a lupane (B1675458) precursor, a process that can be catalyzed by acids. mdpi.comnih.gov

Proposed Biogenesis of this compound as a Biomarker

This compound is not believed to be a direct product of enzymatic biosynthesis within plants. Instead, it is proposed to be a transformation product derived from naturally abundant precursors, primarily betulinic acid. mdpi.comresearchgate.net Betulinic acid is a lupane-type triterpenoid found in high concentrations in the bark of birch trees (Betula species). nih.govresearchgate.net

The formation of this compound involves a Wagner-Meerwein rearrangement, a well-known reaction in organic chemistry that involves the migration of a carbocation. This rearrangement transforms the lupane skeleton of betulinic acid into the more stable A-neo-18α-oleanane skeleton of allobetulin (B154736) and its derivatives. mdpi.commdpi.com Specifically, betulinic acid can be converted to 28-oxyallobetulin (an alternative name for this compound) through this acid-catalyzed process. researchgate.net

This transformation is of significant geochemical and archaeological interest. researchgate.net It has been demonstrated that solid acids, such as the clay mineral montmorillonite (B579905), can efficiently catalyze the conversion of betulinic acid to this compound. researchgate.net This suggests that the formation of this compound in the environment can occur under geological conditions through diagenesis, where plant matter containing betulinic acid is subjected to acidic conditions in sediments.

Furthermore, this transformation is relevant in the context of identifying ancient materials. For example, the production of birch bark tar, an adhesive used by Neanderthals and in later periods, involves heating the bark. dntb.gov.ua This process can induce the acid-catalyzed rearrangement of betulinic acid to form this compound and related compounds. Consequently, this compound serves as a specific biomarker, and its presence in archaeological samples can indicate the use of heated birch bark. researchgate.netdntb.gov.ua

Mechanistic Organic Chemistry of Oxyallobetulin Transformations

Detailed Reaction Mechanisms of Acid-Catalyzed Rearrangements

The conversion of betulinic acid to oxyallobetulin is a classic example of an acid-catalyzed Wagner-Meerwein rearrangement. mdpi.comwikipedia.orgcambridgescholars.commdpi.com This type of rearrangement involves a series of steps that lead to a significant alteration of the molecular skeleton through the migration of an alkyl group. The detailed mechanism for the formation of this compound from betulinic acid can be described as follows:

Protonation of the Isopropenyl Group: The reaction is initiated by the protonation of the double bond in the isopropenyl group at the C-20 position of betulinic acid by an acid catalyst. This step is crucial as it generates a tertiary carbocation at C-20, which is a relatively stable reactive intermediate.

Carbocation Formation and Ring Closure: The positively charged C-20 is then susceptible to nucleophilic attack. The oxygen atom of the C-28 carboxylic acid acts as an intramolecular nucleophile, attacking the C-20 carbocation. This attack is sterically hindered, and before it can occur, a skeletal rearrangement takes place.

Wagner-Meerwein Rearrangement (1,2-Alkyl Shift): To relieve steric strain and move towards a more stable conformation, a 1,2-shift of the C-19 methyl group to the C-20 position occurs. This migration results in the formation of a new carbocation at C-19. This rearrangement is a concerted process where the bond-breaking and bond-forming occur simultaneously.

Intramolecular Cyclization (Etherification): The oxygen of the C-28 carboxylic acid now attacks the newly formed C-19 carbocation. This intramolecular etherification results in the formation of the characteristic five-membered ether ring (a lactone) between C-19 and C-28.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final, neutral product, this compound. The resulting structure possesses the 19β,28-epoxy-18α-oleanane skeleton.

This mechanistic pathway highlights the intricate cascade of electronic and steric effects that govern the transformation, leading to a profound structural reorganization from a lupane-type triterpenoid (B12794562) to an oleanane-type structure.

Investigation of Stereochemical Pathways in Synthetic Modifications

The stereochemistry of this compound and its formation is a critical aspect of its chemistry. The Wagner-Meerwein rearrangement is known to proceed with retention of stereochemistry at the migrating center. wikipedia.org In the context of the betulinic acid to this compound transformation, the stereochemical integrity of the chiral centers in the starting material dictates the stereochemistry of the final product.

Computational studies on related triterpenoid rearrangements have provided significant insights into the energy landscapes of these transformations, helping to rationalize the observed stereochemical outcomes. nih.govnih.govplos.orgacs.org These studies often reveal that the transition states leading to specific stereoisomers are energetically favored, thus explaining the high stereoselectivity of these reactions.

Synthetic modifications of this compound must also take into account the rigid polycyclic structure and the specific spatial arrangement of its functional groups. Any chemical transformation will be influenced by the steric accessibility of the reaction site, which can lead to highly diastereoselective outcomes. For instance, reactions at the C-3 hydroxyl group will be influenced by the stereochemistry of the A/B ring junction.

Influence of Catalyst and Reaction Conditions on Product Selectivity

The choice of catalyst and the specific reaction conditions are paramount in controlling the outcome of the rearrangement of betulinic acid to this compound. The reaction requires an acid catalyst to initiate the process, but the nature of the acid can significantly influence the yield and the formation of side products.

Research has shown that solid acid catalysts are particularly effective for this type of transformation. researchgate.netrsc.org Montmorillonite (B579905) K10, a type of clay, has been identified as an efficient catalyst for the conversion of betulinic acid and its acetate (B1210297) to 28-oxyallobetulin and its acetate, respectively, providing good to excellent yields. researchgate.netrsc.org The use of solid acids offers several advantages, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions compared to strong mineral acids, which can lead to unwanted side reactions and degradation of the product.

The influence of different solid acid catalysts has been systematically studied for the analogous rearrangement of betulin (B1666924) to allobetulin (B154736). The findings from these studies provide valuable insights into the factors affecting product selectivity.

| Catalyst | Reaction Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Montmorillonite K10 | 1.5 | 100 | 98 |

| Montmorillonite KSF | 2.0 | 100 | 98 |

| H₂SO₄ on Silica (B1680970) | 1.0 | 100 | 97 |

| Toluene-p-sulfonic acid on Silica | 1.2 | 100 | 96 |

| Bleaching Clay | 2.5 | 100 | 97 |

| Kaolinite | 8.0 | 100 | 96 |

As the table demonstrates, while all tested solid acids led to high conversions and yields for the allobetulin synthesis, the reaction times varied, indicating differences in catalytic activity. Current time information in Bangalore, IN. Montmorillonite K10 proved to be a highly efficient catalyst for this transformation. Current time information in Bangalore, IN.

In addition to the choice of catalyst, other reaction parameters such as temperature and solvent are crucial. The rearrangement to this compound is typically carried out under reflux conditions in a suitable solvent like dichloromethane (B109758) or benzene (B151609). researchgate.netrsc.orgCurrent time information in Bangalore, IN. The temperature provides the necessary activation energy for the rearrangement to proceed at a reasonable rate. The solvent must be able to dissolve the starting material and be inert under the acidic reaction conditions.

Furthermore, the nature of the catalyst can dramatically alter the product selectivity. For example, in the oxidation of betulin, an acidic Ru/C catalyst was found to favor the formation of allobetulin through rearrangement, whereas a basic Ru/C catalyst under similar conditions yielded betulinic aldehyde as the main product. plos.org This highlights the critical role of the catalyst's acidic or basic properties in directing the reaction pathway. Other Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), have also been reported to effectively catalyze Wagner-Meerwein rearrangements in terpene chemistry, offering an alternative to traditional acid catalysts. psu.edu

Advanced Research Directions and Future Perspectives on Oxyallobetulin

Development of Novel and Sustainable Synthetic Routes

The current synthesis of oxyallobetulin primarily relies on the acid-catalyzed Wagner-Meerwein rearrangement of betulin (B1666924) or the oxidation of betulinic acid. dntb.gov.uamdpi.comresearchgate.netrsc.org While effective, these methods can present challenges in terms of yield, selectivity, and environmental impact. Future research is directed towards the development of more efficient, scalable, and sustainable synthetic strategies.

Key areas of focus include:

Catalyst Development : Exploration of novel solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) (K10 and KSF), kaolinite, and sulfuric acid on silica (B1680970), has shown promise in improving reaction efficiency and simplifying product purification. researchgate.netrsc.org Further investigation into reusable and highly selective catalysts, including the potential for nanocatalysts, could significantly enhance the sustainability of this compound synthesis. google.com

Flow Chemistry : Implementing continuous flow processes for the synthesis of this compound offers potential advantages in terms of reaction control, scalability, and safety. A flow-based system utilizing a cation exchange resin like Amberlist 15 has been proposed to enable a more streamlined and potentially automated production process. google.com

Green Solvents : The replacement of traditional organic solvents with greener alternatives is a critical aspect of sustainable synthesis. Research into the use of less hazardous and recyclable solvents will be crucial in minimizing the environmental footprint of this compound production. mdpi.com

A comparative table of current and potential future synthetic approaches is presented below:

| Feature | Current Methods | Future Directions |

| Catalyst | p-Toluenesulfonic acid, Trifluoroacetic acid | Solid acids (clays, silica-supported), Nanocatalysts, Reusable catalysts |

| Process | Batch reactions | Continuous flow chemistry |

| Solvents | Dichloromethane (B109758), Chloroform | Green and recyclable solvents |

| Efficiency | Moderate to good yields | Improved yields, higher selectivity, reduced waste |

Exploration of Undiscovered Natural Precursors and Related Biomarkers

While betulin and betulinic acid are the established natural precursors for the semi-synthesis of this compound, the vast chemical diversity of the plant kingdom suggests the potential existence of other naturally occurring starting materials or structurally related compounds. researchgate.netrsc.org Future research in this area will involve:

Phytochemical Screening : Extensive screening of a wider range of plant species, particularly those known to produce triterpenoids, could lead to the discovery of new natural sources of this compound or its precursors. rsc.orgnih.govnih.gov This exploration could unveil novel structural analogues with unique biological properties.

Biosynthetic Pathway Elucidation : Understanding the enzymatic pathways responsible for the formation of the allobetulin (B154736) skeleton in nature is a fundamental goal. Identifying and characterizing the specific oxidosqualene cyclases (OSCs) and cytochrome P450 enzymes involved in the biosynthesis of related triterpenoids can provide insights into the natural formation of these structures. researchgate.net

Biomarker Identification : The identification of specific biomarkers associated with the presence of this compound and its derivatives in geological samples or biological systems is of significant interest. These biomarkers can serve as valuable tools in geochemistry and chemotaxonomy. researchgate.netrsc.org

Application of Chemoenzymatic Synthesis for Complex this compound Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach for generating complex and novel this compound derivatives. nih.govchemrxiv.orgbeilstein-journals.org This strategy can overcome many of the challenges associated with purely chemical or biological methods.

Future research in this domain will likely focus on:

Enzyme Discovery and Engineering : The identification and engineering of enzymes, such as lipases, proteases, and P450 monooxygenases, that can selectively modify the this compound scaffold are critical. nih.govnih.gov Directed evolution and rational design can be employed to enhance enzyme activity, stability, and substrate specificity. nih.gov

Selective Functionalization : Enzymes can be used to introduce functional groups at specific positions on the this compound core that are difficult to access through traditional chemical methods. This includes selective hydroxylation, glycosylation, and acylation to create a diverse library of new compounds for biological screening. chemrxiv.org

The table below highlights the potential of chemoenzymatic approaches:

| Synthetic Challenge | Chemoenzymatic Solution |

| Regio- and Stereoselectivity | Enzymes offer high selectivity, reducing the need for protecting groups. |

| Mild Reaction Conditions | Biocatalytic reactions typically occur under mild temperature and pH. mdpi.com |

| Structural Diversification | Enables the synthesis of complex derivatives not easily accessible by other means. nih.gov |

Computational Chemistry for Deeper Mechanistic Understanding and Rational Molecular Design

Computational chemistry and molecular modeling are indispensable tools for gaining deeper insights into the structure, reactivity, and biological activity of this compound and its analogues. uni.lu Density Functional Theory (DFT) calculations, in particular, have proven valuable in studying triterpenoids. imist.maresearchgate.netresearchgate.net

Future computational studies will likely involve:

Reaction Mechanism Elucidation : DFT calculations can be used to model the reaction pathways of this compound synthesis, providing a detailed understanding of the transition states and intermediates involved in the Wagner-Meerwein rearrangement. imist.ma This knowledge can guide the development of more efficient synthetic protocols.

Spectroscopic Data Prediction : Computational methods can predict NMR and other spectroscopic data for hypothetical or newly synthesized derivatives, aiding in their structural elucidation and confirmation. acs.org

Rational Drug Design : Molecular docking and molecular dynamics simulations can be employed to predict the binding interactions of this compound derivatives with biological targets. This allows for the rational design of new compounds with enhanced potency and selectivity.

Structural Re-evaluation of Ambiguous Triterpenoid (B12794562) Assignments

The structural complexity of triterpenoids can sometimes lead to ambiguous or incorrect structural assignments in the literature. acs.orgnih.gov The re-evaluation of previously reported structures is a crucial aspect of ensuring the accuracy of the scientific record and providing a solid foundation for future research.

Key activities in this area include:

Advanced Spectroscopic Analysis : The use of modern, high-resolution 1D and 2D NMR techniques, coupled with high-resolution mass spectrometry, is essential for the unambiguous determination of triterpenoid structures.

Computational Verification : As mentioned previously, DFT calculations of NMR chemical shifts can be a powerful tool to verify or revise proposed structures by comparing calculated data with experimental values. acs.orgnih.gov

Database Curation : The systematic review and correction of chemical databases to resolve ambiguities and errors in triterpenoid structures is an ongoing and vital task for the natural products community. nih.gov

Q & A

Basic Research: Synthesis Optimization

Q: What experimental variables should be prioritized when optimizing the synthesis of oxyallobetulin to ensure reproducibility? A: Focus on controlling reaction parameters such as solvent polarity, temperature gradients, and catalyst loading, as these directly influence yield and purity. For reproducibility, document all deviations from literature protocols (e.g., inert atmosphere requirements, stirring rates) and validate intermediates via spectroscopic techniques (e.g., -NMR, LC-MS) . Use fractional factorial designs to identify critical variables efficiently.

Basic Research: Structural Elucidation

Q: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during this compound characterization? A: Cross-validate data with computational methods (e.g., density functional theory for -NMR chemical shift prediction) and compare with structurally analogous triterpenoids. If inconsistencies persist, reassess sample purity via HPLC or crystallize the compound for X-ray diffraction analysis . Document all raw data and preprocessing steps (e.g., baseline correction) to isolate instrumental artifacts .

Advanced Research: Mechanistic Studies

Q: What strategies are recommended for elucidating this compound’s mechanism of action in in vitro bioactivity assays? A: Combine orthogonal assays (e.g., enzymatic inhibition, cellular viability, and fluorescence-based binding assays) to triangulate mechanisms. Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity. For dose-response studies, apply Hill slope analysis to distinguish allosteric vs. competitive inhibition . Include positive/negative controls and report values with 95% confidence intervals .

Advanced Research: Bioactivity Contradictions

Q: How should researchers address contradictory bioactivity results for this compound across different cell lines or model organisms? A: Perform subgroup analyses to identify confounding variables (e.g., metabolic enzyme expression, membrane permeability differences). Use meta-regression to quantify heterogeneity across studies and adjust for covariates like cell passage number or serum batch effects . Replicate experiments under standardized conditions and publish negative results to reduce publication bias .

Basic Research: Analytical Method Validation

Q: What parameters must be validated when developing a UPLC-MS/MS method for quantifying this compound in biological matrices? A: Validate linearity (≥5 concentration points, ), precision (%RSD < 15%), accuracy (80–120% recovery), matrix effects (ion suppression/enhancement ≤ ±20%), and stability (freeze-thaw, benchtop). Use isotopically labeled internal standards (e.g., -oxyallobetulin) to correct for extraction variability .

Advanced Research: In Silico Modeling

Q: How can molecular docking studies be optimized to predict this compound’s binding affinity accurately? A: Employ ensemble docking across multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility. Validate force fields (e.g., AMBER vs. CHARMM) against experimental binding data. Use free energy perturbation (FEP) or MM-GBSA to refine affinity predictions and prioritize false-positive elimination .

Basic Research: Purity Assessment

Q: What chromatographic techniques are most effective for detecting trace impurities in this compound batches? A: Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with evaporative light scattering detection (ELSD) for non-UV-active contaminants. For chiral purity, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and confirm with circular dichroism .

Advanced Research: Metabolic Profiling

Q: What metabolomics approaches are suitable for identifying this compound’s phase I/II metabolites? A: Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) or ion mobility to fragment unknown peaks. Incubate this compound with liver microsomes or hepatocytes and compare fragmentation patterns against in silico metabolite prediction tools (e.g., Meteor Nexus). Validate with synthetic metabolite standards .

Basic Research: Stability Testing

Q: How should accelerated stability studies be designed to assess this compound’s degradation under varying pH and temperature conditions? A: Use ICH Q1A guidelines: expose samples to 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6 months. Monitor degradation via HPLC-UV and identify products using HRMS. Apply Arrhenius kinetics to extrapolate shelf life, ensuring linearity in ln(k) vs. 1/T plots .

Advanced Research: Data Reproducibility

Q: What statistical frameworks mitigate batch-to-batch variability in this compound’s pharmacological data? A: Implement mixed-effects models to partition variance between fixed (e.g., dose) and random (e.g., operator, reagent lot) effects. Use Bayesian hierarchical models to pool data across studies while accounting for heterogeneity. Pre-register protocols and share raw data via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.